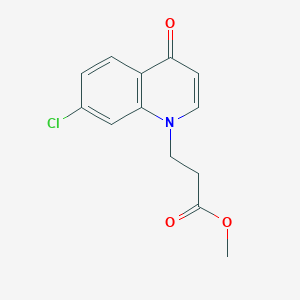

Methyl 3-(7-chloro-4-oxoquinolin-1(4H)-yl)propanoate

CAS No.:

Cat. No.: VC15863070

Molecular Formula: C13H12ClNO3

Molecular Weight: 265.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H12ClNO3 |

|---|---|

| Molecular Weight | 265.69 g/mol |

| IUPAC Name | methyl 3-(7-chloro-4-oxoquinolin-1-yl)propanoate |

| Standard InChI | InChI=1S/C13H12ClNO3/c1-18-13(17)5-7-15-6-4-12(16)10-3-2-9(14)8-11(10)15/h2-4,6,8H,5,7H2,1H3 |

| Standard InChI Key | AWQRTAFHUCHLRM-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)CCN1C=CC(=O)C2=C1C=C(C=C2)Cl |

Introduction

Methyl 3-(7-chloro-4-oxoquinolin-1(4H)-yl)propanoate is a synthetic organic compound belonging to the quinoline family, known for its diverse biological activities and applications in medicinal chemistry. This compound features a quinoline core with a chlorine atom at the 7-position and a propanoate ester at the 3-position, contributing to its unique chemical properties.

Synthesis Methods

The synthesis of Methyl 3-(7-chloro-4-oxoquinolin-1(4H)-yl)propanoate typically involves multi-step organic reactions. A common synthetic route includes the formation of the quinoline core followed by the introduction of the chlorine atom and the propanoate side chain. Reaction conditions may vary based on the specific reagents used, often involving heating under reflux and purification steps like recrystallization or chromatography.

Synthesis Steps

-

Formation of Quinoline Core: Involves the condensation of appropriate starting materials to form the quinoline ring.

-

Introduction of Chlorine Atom: Typically achieved through halogenation reactions.

-

Attachment of Propanoate Side Chain: Involves esterification reactions to introduce the propanoate group.

Biological Activities and Applications

Methyl 3-(7-chloro-4-oxoquinolin-1(4H)-yl)propanoate exhibits potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The quinoline core can interact with biological macromolecules, such as enzymes or receptors, enhancing its potential applications in drug development. The presence of the chlorine atom and the ester group may enhance binding affinity towards these targets.

Biological Activity Table

| Activity | Description |

|---|---|

| Antimicrobial | Potential to inhibit microbial growth |

| Anticancer | May inhibit cell proliferation |

| Anti-inflammatory | Possible reduction of inflammatory responses |

Research Findings and Future Directions

Research on quinoline derivatives, including Methyl 3-(7-chloro-4-oxoquinolin-1(4H)-yl)propanoate, highlights their promising biological activities. Studies often focus on modifying the quinoline structure to enhance these properties. Future research directions may include exploring the compound's interactions with specific biological targets and optimizing its synthesis for improved yields and purity.

Future Research Directions

-

Targeted Biological Interactions: Investigating how the compound interacts with specific enzymes or receptors.

-

Optimization of Synthesis: Improving reaction conditions to enhance yield and purity.

-

Structure-Activity Relationship Studies: Modifying the quinoline structure to optimize biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume